molecular formula C9H16LiO4 B1614953 Dilithium azelate CAS No. 38900-29-7

Dilithium azelate

Cat. No.: B1614953
CAS No.: 38900-29-7
M. Wt: 195.2 g/mol
InChI Key: RAOMROVPLONYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilithium azelate can be synthesized through the neutralization of nonanedioic acid with lithium hydroxide. The reaction typically involves dissolving nonanedioic acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid dilithium salt .

Industrial Production Methods

In industrial settings, the production of nonanedioic acid, dilithium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and pH control helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Dilithium azelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nonanedioic acid, such as its esters, amides, and other salts .

Scientific Research Applications

Dilithium azelate has several applications in scientific research:

Mechanism of Action

The mechanism by which nonanedioic acid, dilithium salt exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its lithium ions can also influence cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Nonanedioic acid, disodium salt
  • Nonanedioic acid, dipotassium salt
  • Nonanedioic acid, diammonium salt

Uniqueness

Dilithium azelate is unique due to its specific ionic composition, which imparts distinct chemical and physical properties. Compared to its sodium, potassium, and ammonium counterparts, the lithium salt has different solubility, reactivity, and biological effects .

Properties

CAS No.

38900-29-7

Molecular Formula

C9H16LiO4

Molecular Weight

195.2 g/mol

IUPAC Name

dilithium;nonanedioate

InChI

InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);

InChI Key

RAOMROVPLONYOQ-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-]

Canonical SMILES

[Li].C(CCCC(=O)O)CCCC(=O)O

38900-29-7

physical_description

Liquid;  OtherSolid

Pictograms

Irritant

Related CAS

123-99-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilithium azelate
Reactant of Route 2
Dilithium azelate
Reactant of Route 3
Dilithium azelate
Reactant of Route 4
Dilithium azelate
Reactant of Route 5
Dilithium azelate
Reactant of Route 6
Reactant of Route 6
Dilithium azelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.